molecular formula C24H14 B038346 Naphtho[1,2-b]fluoranthene CAS No. 111189-32-3

Naphtho[1,2-b]fluoranthene

Cat. No. B038346
CAS RN: 111189-32-3
M. Wt: 302.4 g/mol
InChI Key: LFGDHICYJIULAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naphtho[1,2-b]fluoranthene is a carbopolycyclic compound . It has the molecular formula C24H14 and a molecular weight of 302.3680 .


Molecular Structure Analysis

The molecular structure of this compound consists of a complex arrangement of carbon and hydrogen atoms. The IUPAC name for this compound is hexacyclo[11.10.1.02,11.05,10.014,19.020,24]tetracosa-1,3,5,7,9,11,13(24),14,16,18,20,22-dodecaene .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 302.4 g/mol. It has no hydrogen bond donor count and no hydrogen bond acceptor count. It also has no rotatable bond count. The exact mass of this compound is 302.109550447 g/mol .

Scientific Research Applications

  • Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs)

    A study synthesized a library of dibenzo- and naphtho-fluoranthene PAHs with high yields for toxicological assessment and potential use as optoelectronic materials (G. Mohammad-Pour et al., 2018).

  • Enhancing Solubility for Bioremediation

    Hydroxypropyl β-Cyclodextrin Oligomer significantly enhances the solubility of fluoranthene, making it a potential solubilizer for PAH removal systems in bioremediation processes (K. Park et al., 2018).

  • Biodegradation

    A strain of Pseudomonas paucimobilis can utilize fluoranthene as a sole carbon and energy source, potentially enabling novel degradative systems for compounds with limited biological degradation (J. Mueller et al., 1990).

  • Environmental Cleanup

    The white-rot fungus Pleurotus pulmonarius F043 can degrade and transform fluoranthene into various compounds, offering potential for environmental cleanup (Riry Wirasnita & T. Hadibarata, 2016).

  • Chemical Synthesis and Studies

    A study developed a three-step synthetic method for fluoranthenes, using Pd-catalyzed inter- and intramolecular C-H arylation, with high site selectivity (M. Yamaguchi et al., 2016).

  • Biological Treatment of Wastewater

    Rhodococcus opacus effectively biodegrades polycyclic aromatic hydrocarbons in wastewater, achieving significant removal rates for fluoranthene (Lalit N. Goswami et al., 2018).

Safety and Hazards

Naphtho[1,2-b]fluoranthene is considered a hazardous chemical. It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

properties

IUPAC Name

hexacyclo[11.10.1.02,11.05,10.014,19.020,24]tetracosa-1,3,5,7,9,11,13(24),14,16,18,20,22-dodecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14/c1-2-7-16-15(6-1)12-13-19-21-11-5-10-20-17-8-3-4-9-18(17)23(24(20)21)14-22(16)19/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFGDHICYJIULAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C4C=CC=C5C4=C(C=C32)C6=CC=CC=C65
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50149519
Record name Naphtho(1,2-b)fluoranthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50149519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

111189-32-3
Record name Indeno[1,2,3-hi]chrysene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111189-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naphtho(1,2-b)fluoranthene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111189323
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphtho(1,2-b)fluoranthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50149519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name INDENO(1,2,3-HI)CHRYSENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OFL7ZNF6AC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Naphtho[1,2-b]fluoranthene
Reactant of Route 2
Naphtho[1,2-b]fluoranthene
Reactant of Route 3
Naphtho[1,2-b]fluoranthene
Reactant of Route 4
Naphtho[1,2-b]fluoranthene
Reactant of Route 5
Naphtho[1,2-b]fluoranthene
Reactant of Route 6
Naphtho[1,2-b]fluoranthene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.